N-Methyl-N-phenylcarbamoyl chloride (CAS 4285-42-1) is a disubstituted carbamoyl chloride used as a reagent to introduce the N-methyl-N-phenylcarbamoyl moiety onto nucleophilic substrates. This reaction, typically with alcohols or phenols, forms stable carbamate esters. These carbamate structures are integral to a variety of biologically active molecules, including pharmaceuticals and agrochemicals, making this reagent a critical intermediate in their synthesis. Its reactivity is centered on the electrophilic carbonyl carbon, which undergoes nucleophilic acyl substitution to displace the chloride ion.
Substituting N-Methyl-N-phenylcarbamoyl chloride with seemingly similar reagents introduces significant process and product variability. Using an isocyanate, such as phenyl isocyanate, fundamentally changes the reaction from a nucleophilic acyl substitution to an addition reaction, which alters byproduct profiles (no HCl generated) and can have different substrate compatibility and reactivity kinetics. Replacing it with a monosubstituted analog like N-phenylcarbamoyl chloride (lacking the N-methyl group) results in a final product with a secondary carbamate N-H bond, drastically changing its hydrogen bonding potential, solubility, and metabolic stability. Disubstituted analogs, such as diphenylcarbamoyl chloride, introduce different steric and electronic effects that modify reaction rates and the physicochemical properties of the end product. Therefore, precise control over the final molecule's structure and properties necessitates the use of this specific reagent.
N-Methyl-N-phenylcarbamoyl chloride is a non-interchangeable precursor in several patented synthetic routes to Rivastigmine, a key therapeutic for Alzheimer's disease. In these processes, it is reacted with the optically active phenol precursor, (S)-3-(1-(dimethylamino)ethyl)phenol, to form the critical carbamate ester linkage. An analogous reagent, N-ethyl-N-methylcarbamoyl chloride, is used in other documented syntheses to achieve high yields (e.g., 93% in one case) of the final API, demonstrating the necessity of a specific N,N-dialkylcarbamoyl chloride for efficient synthesis. Substitution with an N-H carbamoyl chloride or an isocyanate would not produce the required Rivastigmine molecule.
| Evidence Dimension | Product Specificity in API Synthesis |
| Target Compound Data | Required reagent for introducing the N-methyl-N-phenylcarbamoyl moiety, a core structural component of certain cholinesterase inhibitors. |
| Comparator Or Baseline | N-phenylcarbamoyl chloride or Phenyl isocyanate, which would yield incorrect final products. |
| Quantified Difference | Qualitatively absolute; only the correct carbamoyl chloride yields the target API. |
| Conditions | Synthesis of Rivastigmine via O-carbamoylation of a chiral phenol precursor in the presence of a base. |
For pharmaceutical manufacturing, using the exact, specified precursor is critical for achieving the correct API structure, ensuring efficacy and meeting regulatory requirements.
N-Methyl-N-phenylcarbamoyl chloride is itself synthesized from N-methylaniline, typically via reaction with phosgene. However, its stability and defined reactivity make it a valuable downstream intermediate, allowing subsequent synthesis steps to avoid the direct handling of highly toxic phosgene gas. Alternative, non-phosgene routes to other carbamoyl chlorides exist, such as reacting an amine with chlorocarbonylsulfenyl chloride, but these are often part of a multi-step process where an intermediate like N-Methyl-N-phenylcarbamoyl chloride provides a stable, isolable product for procurement and use in subsequent, phosgene-free reactions.
| Evidence Dimension | Process Safety & Handling |
| Target Compound Data | A stable, solid carbamoylating agent that can be handled with standard precautions for corrosive solids. |
| Comparator Or Baseline | Phosgene (COCl2), a highly toxic and volatile gas requiring specialized handling and equipment. |
| Quantified Difference | Qualitative but critical difference in physical state (solid vs. gas) and toxicity, enabling safer laboratory and industrial processes. |
| Conditions | Standard laboratory or industrial synthesis of carbamates and ureas. |
Procuring this compound allows chemists to perform carbamoylation reactions without the significant safety, regulatory, and infrastructure burdens associated with using phosgene gas directly.
While N-Methyl-N-phenylcarbamoyl chloride itself is a stable, solid compound under anhydrous conditions, studies on related sulfur-containing analogs highlight its comparative stability. For instance, the corresponding (N-methyl-N-phenylcarbamoyl)disulfanyl chloride is highly unstable, decomposing quickly in solution or upon concentration. In contrast, N-Methyl-N-phenylcarbamoyl chloride is a commercially available solid with a melting point of 87-90 °C, indicating sufficient thermal stability for storage and use in typical synthetic protocols without rapid degradation. This robust nature is critical for reproducible process outcomes.
| Evidence Dimension | Chemical Stability |
| Target Compound Data | Stable, isolable solid with a defined melting point (87-90 °C). |
| Comparator Or Baseline | (N-methyl-N-phenylcarbamoyl)disulfanyl chloride, which is unstable and decomposes rapidly in solution. |
| Quantified Difference | Qualitative: Stable and commercially available vs. unstable transient intermediate. |
| Conditions | Standard laboratory conditions (storage and in-solution handling). |
High stability ensures reagent integrity, leading to more predictable reaction kinetics, higher process reproducibility, and longer shelf-life, which are key procurement considerations.
This compound is the right choice for the multi-step synthesis of active pharmaceutical ingredients where the final structure explicitly requires the N-methyl-N-phenylcarbamate group for biological activity, such as in the production of the anti-dementia drug Rivastigmine. Its specific structure is non-negotiable for achieving the target molecule.
Ideal for the synthesis of novel carbamate-based insecticides, herbicides, or fungicides where the N-methyl and N-phenyl substituents are hypothesized to provide optimal bioactivity, metabolic stability, or target specificity. Using this specific reagent ensures that the desired molecular structure is obtained for structure-activity relationship (SAR) studies without ambiguity.
Suitable as a pre-column derivatizing agent in HPLC or GC analysis to improve the detection of phenols and alcohols. The N-methyl-N-phenylcarbamoyl group can enhance the UV absorbance or mass spectrometric ionization efficiency of an analyte, and its stability relative to other reagents ensures reproducible derivatization yields for quantitative analysis.
Corrosive;Irritant